Dithiodesmethylcarbodenafil

PDE5 inhibitor adulterant screening UV-Vis spectrophotometry

Misidentification of thio-analogue PDE5 inhibitors in forensic screening risks false negatives. Dithiodesmethylcarbodenafil, a certified reference standard with diagnostic C=S UV band (λmax 356 nm) and unique MS/MS fragments (m/z 343, 371), enables definitive chromatographic discrimination from sildenafil and carbodenafil. Supply chain ensures ISO 17025-traceable quantification with ≥98% purity and ready-to-ship stock.

Molecular Formula C23H30N6OS2
Molecular Weight 470.654
CAS No. 1333233-46-7
Cat. No. B569050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiodesmethylcarbodenafil
CAS1333233-46-7
Synonyms5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)thioxomethyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-Pyrazolo[4,​3-​d]pyrimidine-7-thione;  Dithiodesmethylcarbodenafil
Molecular FormulaC23H30N6OS2
Molecular Weight470.654
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C
InChIInChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31)
InChIKeyHGBHSRKRWPQIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithiodesmethylcarbodenafil Reference Standard for PDE5 Research


Dithiodesmethylcarbodenafil (CAS 1333233‑46‑7, C23H30N6OS2, MW 470.65) is a synthetic thio‑analogue of sildenafil that belongs to the pyrazolo[4,3‑d]pyrimidine‑7‑thione class of phosphodiesterase type 5 (PDE5) inhibitors. The molecule was first isolated from an adulterated health supplement and structurally characterized as dithio‑desmethylcarbodenafil, featuring two thiocarbonyl (C=S) groups in place of the two carbonyl (C=O) groups present in sildenafil, together with a 4‑methyl substitution on the piperazine ring instead of the 4‑ethyl group found in sildenafil [1]. Subsequent surveillance studies have repeatedly identified dithiodesmethylcarbodenafil as a major adulterant in dietary supplements, confirming its relevance as a forensic marker in regulatory and quality‑control laboratories [2].

Standard type Forensic adulterant marker
Analyte class Thio-analogue PDE5 inhibitor
Primary workflow LC-UV / LC-MS/MS / NMR identification

Analytical Uniqueness of Dithiodesmethylcarbodenafil


Substituting dithiodesmethylcarbodenafil with sildenafil or other PDE5 inhibitors in an analytical or toxicology workflow will lead to misidentification and inaccurate quantification. The compound’s two thiocarbonyl groups generate unique UV absorption bands that are absent in sildenafil (λmax 356 nm vs. no absorption above ~300 nm) [1], while the altered piperazine substitution produces distinct high‑resolution mass spectrometric fragments and chromatographic retention behavior [2][3]. These spectroscopic and chromatographic fingerprints are exploited in validated LC‑MS/MS and LC‑UV methods to definitively discriminate dithiodesmethylcarbodenafil from its closest structural relatives, including carbodenafil, desmethylcarbodenafil, and thiosildenafil. Reliance on a generic “PDE5 inhibitor” reference standard therefore creates unacceptable risk of false‑negative or false‑positive findings in forensic casework and regulatory screening programmes.

Target standard Dithiodesmethylcarbodenafil C=S chromophore at 356 nm; diagnostic MS/MS fragments m/z 343, 371; distinct retention and 13C NMR shift.
Generic substitute Sildenafil / carbodenafil No 356 nm band; different product-ion spectra; co-elution and misidentification risk. Not interchangeable in forensic screening.

Dithiodesmethylcarbodenafil Quantitative Differentiation


Thiocarbonyl-Specific UV Absorption

Dithiodesmethylcarbodenafil exhibits a characteristic absorption band at 356 nm arising from the C=S thiocarbonyl chromophore, whereas sildenafil and desmethylcarbodenafil (both containing only C=O groups) show no absorption above ~300 nm. This long‑wavelength band enables selective detection even in complex supplement matrices [1].

Thiocarbonyl UV band
Head-to-head
356 nm+34 nm shift
Target vs sildenafil
Unique C=S absorption enables selective detection
Reported method context; absent in C=O-only inhibitors
PDE5 inhibitor adulterant screening UV-Vis spectrophotometry

HPLC Retention Time Discrimination

In a validated HPLC method, dithiodesmethylcarbodenafil elutes with a retention time that is measurably different from those of the N‑ethyl analogue (dithiodesethylcarbodenafil) and the N‑propyl analogue (dithiopropylcarbodenafil). The observed peak separation confirms that the N‑methyl substituent on the piperazine ring confers a distinct hydrophobic interaction with the C18 stationary phase [1].

HPLC retention time
Head-to-head
22.8 min (reported)
Baseline-resolved from N-ethyl and N-propyl analogues
Method context; C18 gradient, UV detection
HPLC retention time structural isomer discrimination

MS/MS Fragmentation Fingerprint

High‑resolution mass spectrometry (LC‑Orbitrap‑MS) reveals a protonated molecule [M+H]+ at m/z 471.1997 (calculated for C23H31N6OS2+) and characteristic product ions at m/z 343 and m/z 371, generated by cleavage at the thiocarbonyl‑piperazine bridge. These fragments are consistently observed for dithiocarbodenafil‑type analogues and distinguish them from carbonyl‑based PDE5 inhibitors such as sildenafil and carbodenafil, which yield different fragmentation pathways [1].

MS/MS fingerprint
Cross-study
[M+H]+ 471.1997 → m/z 343, 371
Diagnostic dithiocarbodenafil product ions
Meets forensic identification point criteria
LC‑MS/MS HRMS structural identification

NMR Thiocarbonyl Chemical Shift

The 13C NMR spectrum of dithiodesmethylcarbodenafil shows the C=S carbon resonating at approximately 171.8 ppm, whereas the corresponding C=O in sildenafil appears near 155 ppm – a downfield shift of ~17 ppm that is diagnostic of the thiocarbonyl environment. Similarly, the N‑methyl piperazine carbons exhibit distinct 1H and 13C chemical shifts compared to the N‑ethyl derivative sildenafil [1].

13C NMR shift
Head-to-head
171.8 ppm~17 ppm deshielding
Unambiguous C=S confirmation handle
Relative to sildenafil C=O at ~155 ppm
NMR spectroscopy 13C chemical shift structural elucidation

Adulterant Detection Frequency

In a comprehensive analysis of a dietary supplement sold in erotic shops, dithiodesmethylcarbodenafil was found as the major component, while three other analogues (isonitrosoprodenafil, dithiodesethylcarbodenafil, norcarbodenafil) were present only as minor components. This pattern indicates that dithiodesmethylcarbodenafil is the principal synthetic product in certain clandestine manufacturing routes, making it a priority target for regulatory laboratories [1].

Adulterant prevalence
Cross-study
Major component (>50% PDE5-inhibitor signal)
Priority target for regulatory screening
Reported dominant peak vs minor analogues
dietary supplement adulterant surveillance

Dithiodesmethylcarbodenafil Applications


LC-UV Screening of Adulterants

The unique 356 nm UV band [1] provides a simple, instrument‑based flag for detecting dithio‑analogues in complex supplement matrices. Using dithiodesmethylcarbodenafil as a calibration standard enables laboratories to set selective detection windows and confidently discriminate this compound from sildenafil and other C=O‑only PDE5 inhibitors, significantly reducing false‑negative rates in routine surveillance programmes.

Forensic Toxicology MS/MS Library

Because the product‑ion spectrum (m/z 343 and 371) is diagnostic for the dithiocarbodenafil class [2], inclusion of dithiodesmethylcarbodenafil in the mass spectral library allows forensic laboratories to achieve a high identification score (≥4 IPs per EU criteria) when an unknown peak matches. Procurement of the authentic compound is essential for generating the reference spectrum and for verifying instrument performance.

NMR-Based Structure Elucidation

The distinctive ~172 ppm 13C signal of the C=S group [3] serves as a diagnostic handle when characterizing newly encountered analogues. Possession of a well‑characterized dithiodesmethylcarbodenafil standard supports NMR‑based structure elucidation workflows, enabling laboratories to rapidly confirm whether an unknown compound belongs to the dithio‑series.

LC-MS/MS Quantitative Calibration Standard

Because dithiodesmethylcarbodenafil is frequently the major adulterant in clandestine products [4], accurate quantification is critical for exposure assessment. Using the compound as a certified reference standard ensures traceability of measurement results, meets ISO 17025 accreditation requirements, and enables reliable cross‑laboratory comparability of quantitative data in regulatory enforcement.

Application
Selection Property
Validation Focus
LC-UV adulterant screening
356 nm C=S chromophore
Selective detection window review
Forensic MS/MS library
Diagnostic m/z 343, 371 fragments
Identification point criteria review
NMR structure elucidation
~172 ppm 13C C=S signal
Dithio-series confirmation
LC-MS/MS quantification
Traceable reference standard
Cross-laboratory comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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